molecular formula C20H22F2N2O B6031810 4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide

4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide

Cat. No. B6031810
M. Wt: 344.4 g/mol
InChI Key: HGZFDVUOQCKWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It has been developed as a targeted therapy for non-small cell lung cancer (NSCLC) that has a specific mutation in the EGFR gene.

Mechanism of Action

4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide works by irreversibly binding to the mutated EGFR protein, inhibiting its activity and preventing the growth and survival of cancer cells. It has a high selectivity for mutant EGFR over wild-type EGFR, which reduces the risk of toxicity and side effects.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It is well-tolerated in patients, with manageable side effects such as diarrhea, rash, and nausea. This compound has also been shown to penetrate the blood-brain barrier, which is important for the treatment of NSCLC brain metastases.

Advantages and Limitations for Lab Experiments

4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, its oral bioavailability, and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use in lab experiments, such as the need for specific EGFR mutations and the potential for acquired resistance.

Future Directions

There are several future directions for the research and development of 4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide. One area of focus is the identification of biomarkers that can predict response to treatment and the development of personalized treatment strategies. Another area of interest is the combination of this compound with other targeted therapies and immunotherapies to improve treatment outcomes. Finally, there is ongoing research into the mechanisms of acquired resistance to this compound and the development of new drugs to overcome this resistance.

Synthesis Methods

The synthesis of 4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide involves several steps, including the reaction of 2,4-difluoroaniline with 1-bromomethylcyclohexane to form 4-(1-azepanylmethyl)-2,4-difluoroaniline. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form this compound. The final compound is purified by column chromatography and recrystallization.

Scientific Research Applications

4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with EGFR mutations. It has been shown to be highly effective in patients with the T790M mutation, which is resistant to first-generation EGFR inhibitors. This compound has also been tested in combination with other targeted therapies and chemotherapy, with promising results.

properties

IUPAC Name

4-(azepan-1-ylmethyl)-N-(2,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O/c21-17-9-10-19(18(22)13-17)23-20(25)16-7-5-15(6-8-16)14-24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZFDVUOQCKWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.